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Compound of Interest

Compound Name: SEL24-B489

Cat. No.: B610762

SEL24-B489, a potent, orally active, dual inhibitor of PIM kinases and FMS-like tyrosine kinase
3 (FLT3), has demonstrated significant therapeutic potential across a spectrum of
hematological malignancies. This guide provides a comparative analysis of its performance in
Acute Myeloid Leukemia (AML), Diffuse Large B-cell Lymphoma (DLBCL), Chronic
Lymphocytic Leukemia (CLL), and Hodgkin's Lymphoma (HL), supported by preclinical
experimental data.

Developed by Selvita, SEL24-B489 distinguishes itself by simultaneously targeting two critical
signaling nodes implicated in the proliferation and survival of cancer cells.[1][2] PIM kinases
(PIM1, PIM2, and PIM3) are downstream effectors of numerous oncogenic signaling pathways,
including JAK/STAT, and are frequently overexpressed in hematological cancers. FLT3, a
receptor tyrosine kinase, is one of the most commonly mutated genes in AML, with internal
tandem duplication (FLT3-ITD) mutations being associated with a poor prognosis.[3][4] The
dual inhibition strategy aims to achieve broader and more durable anti-tumor activity and to
overcome resistance mechanisms that can emerge with single-target agents.[1][5]

Performance in Acute Myeloid Leukemia (AML)

SEL24-B489 has shown broad and potent activity against AML cell lines, irrespective of their
FLT3 mutation status, suggesting that its anti-leukemic effect is not solely dependent on FLT3-
ITD inhibition.[3] This is a key advantage over selective FLT3 inhibitors like AC220
(Quizartinib), which are primarily effective in FLT3-ITD positive AML.[3]
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In head-to-head comparisons, SEL24-B489 demonstrated superior or comparable in vitro
cytotoxicity to selective PIM inhibitors (AZD1208) and selective FLT3 inhibitors (AC220) across
a panel of AML cell lines.[3] Notably, in FLT3-wild type (WT) cell lines such as MOLM-16 and
KG-1, where selective FLT3 inhibitors have limited efficacy, SEL24-B489 maintained potent
activity.[3]

Furthermore, SEL24-B489 has demonstrated efficacy in AML models with acquired resistance
to FLT3 inhibitors, a significant clinical challenge. The compound was effective against cells
bearing FLT3 tyrosine kinase domain (TKD) mutations, which can confer resistance to selective
FLT3 inhibitors.[5]

Table 1: Comparative In Vitro Activity (IC50, uM) of SEL24-B489 and Competitor Compounds
in AML Cell Lines

] AZD1208 .
Cell Line FLT3 Status SEL24-B489 . AC220 (FLT3i)
(PIMmi)

MV4-11 ITD 0.15 2.24 0.003

Data not Data not Data not
MOLM-13 ITD

available available available
MOLM-16 WT 0.1 >10 0.07

Data not Data not Data not
KG-1 WT

available available available

Data compiled from publicly available research abstracts.

In vivo studies using xenograft models of AML have corroborated the in vitro findings. Oral
administration of SEL24-B489 resulted in significant, dose-dependent tumor growth inhibition
in mice bearing MV-4-11 (FLT3-ITD) tumors.[6] Moreover, SEL24-B489 has shown strong
synergistic effects when combined with the standard-of-care chemotherapy agent, cytarabine
(AraC), in both in vitro and in vivo AML models.[1][3]

Performance in B-Cell Malighancies
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While the most extensive data for SEL24-B489 is in AML, preclinical studies have also
highlighted its potential in various B-cell malignancies, where PIM kinases are known to play a
crucial role in cell survival and proliferation.

Diffuse Large B-cell Lymphoma (DLBCL)

SEL24-B489 has been shown to be toxic to DLBCL cell lines in low-micromolar or sub-
micromolar concentrations.[6] The mechanism of action in DLBCL involves the inhibition of
protein translation and the attenuation of MYC and NF-kB activity. In a murine xenograft model
using U2932 DLBCL cells, SEL24-B489 demonstrated marked inhibition of tumor growth.

Chronic Lymphocytic Leukemia (CLL)

In primary CLL cells, PIM kinases are overexpressed and their inhibition has been identified as
a rational therapeutic strategy. SEL24-B489 has been shown to decrease the surface
expression of the chemokine receptor CXCR4 and to impair CXCR4-mediated signaling
through the mTOR pathway in primary CLL cells. This is significant as CXCRA4 is crucial for the
interaction of CLL cells with their protective microenvironment. By disrupting this interaction,
SEL24-B489 can overcome microenvironment-mediated drug resistance and induce apoptosis
in CLL cells.

Hodgkin's Lymphoma (HL)

In classical Hodgkin's lymphoma, malignant Reed-Sternberg cells express high levels of PIM
kinases. Inhibition of PIM kinases with SEL24-B489 has been shown to decrease the activity of
NF-kB and STAT signaling pathways, which are critical for the survival of these cells.
Furthermore, SEL24-B489 treatment led to a downregulation of the immune checkpoint ligand
PD-L1, suggesting a potential role in modulating the tumor microenvironment and overcoming
immune evasion.[1] In a xenograft model using HDLM-2 Hodgkin's lymphoma cells, SEL24-
B489 treatment resulted in a 95.8% inhibition of tumor growth.[1]

Signaling Pathways and Mechanism of Action

SEL24-B489 exerts its anti-cancer effects by inhibiting the kinase activity of both PIM and
FLT3. This dual action leads to the downstream modulation of several critical signaling
pathways involved in cell cycle progression, apoptosis, and protein synthesis.
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Key downstream effects of SEL24-B489 include:

Inhibition of STAT5 phosphorylation: A key downstream target of FLT3.[6]

o Profound inhibition of S6 ribosomal protein phosphorylation: A downstream effector of the
MTOR pathway and a substrate of PIM kinases, indicating a blockade of protein translation.

[6]
e Reduced expression of the anti-apoptotic protein MCL1.[6]
 Induction of PARP cleavage, a marker of apoptosis.[6]

o Attenuation of NF-kB and MYC activity in DLBCL.
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Caption: Simplified signaling pathway of SEL24-B489.

Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below. These are
generalized protocols and may have been adapted for specific experiments.

Cell Viability (MTS) Assay

The anti-proliferative activity of SEL24-B489 is typically assessed using a colorimetric MTS
assay.

o Cell Seeding: Hematological malignancy cell lines are seeded in 96-well plates at a density
of 5,000-10,000 cells per well in 100 pL of appropriate culture medium.

o Compound Treatment: Cells are treated with serial dilutions of SEL24-B489, competitor
compounds, or vehicle control (DMSO).

 Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
o MTS Reagent Addition: 20 pL of MTS reagent is added to each well.

 Incubation with Reagent: Plates are incubated for 1-4 hours at 37°C.

o Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated
control cells. IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis by SEL24-B489 is quantified by flow cytometry after staining with
Annexin V and Propidium lodide (PI).

o Cell Treatment: Cells are treated with SEL24-B489 or vehicle control for a specified period
(e.q., 24, 48 hours).

o Cell Harvesting: Both adherent and suspension cells are collected and washed with cold
PBS.

» Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are
added to the cell suspension.
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 Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

e Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, Pl
negative cells are considered early apoptotic, while Annexin V positive, Pl positive cells are
late apoptotic or necrotic.

Western Blotting

Western blotting is used to analyze the levels and phosphorylation status of proteins in the
signaling pathways affected by SEL24-B489.

o Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and
phosphatase inhibitors. Protein concentration is determined using a BCA assay.

o SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)
membrane.

e Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in
Tris-buffered saline with Tween 20 (TBST).

e Primary Antibody Incubation: The membrane is incubated with primary antibodies against
target proteins (e.g., p-STAT5, p-S6, MCL1, PARP) overnight at 4°C.

o Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Model

The in vivo efficacy of SEL24-B489 is evaluated in immunocompromised mice bearing tumors
derived from human hematological malignancy cell lines.
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Cell Implantation: 5-10 million cells (e.g., MV-4-11, U2932) are subcutaneously injected into
the flank of SCID/beige or NOD/SCID mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mms).

Treatment: Mice are randomized into treatment and control groups. SEL24-B489 is
administered orally, typically once or twice daily, at specified doses (e.g., 25-100 mg/kg).

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using
calipers.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes
in the treated groups to the vehicle control group.
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Caption: General experimental workflow for preclinical evaluation.

Conclusion
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SEL24-B489 presents a promising therapeutic strategy for a range of hematological
malignancies. Its dual inhibition of PIM and FLT3 kinases provides a strong rationale for its
broad efficacy, particularly in the heterogeneous landscape of AML, where it shows activity
irrespective of FLT3 mutation status and in models of acquired resistance. The preclinical data
in DLBCL, CLL, and HL further underscore its potential beyond myeloid leukemias. The
ongoing clinical development of SEL24-B489 will be crucial in determining its ultimate role in
the treatment of these challenging diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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